molecular formula C21H23N3O2S B2651047 N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide CAS No. 869346-63-4

N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

Cat. No. B2651047
CAS RN: 869346-63-4
M. Wt: 381.49
InChI Key: XGQMHTMTXDDDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Pharmacology

A study on a novel nonpeptidic bradykinin B1 receptor antagonist, closely related in structure, demonstrated significant antinociceptive actions in various mouse models. This antagonist showed high affinity for B1 receptors and was effective in reducing inflammatory and neuropathic pain, suggesting potential therapeutic applications in pain management (Porreca et al., 2006).

Host for Anions

Research involving an imidazole-based bisphenol demonstrated its utility in structurally characterizing salts with dicarboxylic and mineral acids. This study suggests applications in molecular recognition and sensor design due to the compound's ability to form extensive hydrogen-bonded structures (Nath & Baruah, 2012).

Anticonvulsant Activity

Another study synthesized omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, evaluating their anticonvulsant activity. One derivative in particular showed significant activity, highlighting the potential for developing new anticonvulsant drugs (Aktürk et al., 2002).

Radiolabelled Angiotensin II Antagonist

The development of a radiolabelled, nonpeptide angiotensin II antagonist for receptor imaging indicates the compound's relevance in medical diagnostics and research into cardiovascular diseases (Hamill et al., 1996).

Photochromism of Imidazole Dimers

A synthesis study on 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their oxidation to form dimers exhibiting photochromism opens up avenues in material science, particularly in the development of photoresponsive materials (Bai et al., 2010).

Pharmacological Evaluation of Heterocyclic Compounds

The computational and pharmacological evaluation of novel heterocyclic compounds, including oxadiazole and pyrazole derivatives, for their toxicity assessment and therapeutic potentials in tumor inhibition and anti-inflammatory actions, shows the chemical's broad application spectrum in drug development (Faheem, 2018).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-15-4-9-19(16(2)12-15)23-20(25)14-27-21-22-10-11-24(21)13-17-5-7-18(26-3)8-6-17/h4-12H,13-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQMHTMTXDDDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.